molecular formula C26H24F4N2O4S B11459453 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11459453
M. Wt: 536.5 g/mol
InChI Key: FSUDTIZQUIZGMK-UHFFFAOYSA-N
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Description

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of multiple functional groups, including fluorophenoxy, dimethoxy, trifluoromethoxy, and carbothioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution, where a fluorophenol reacts with a suitable leaving group on the isoquinoline core.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Carbothioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to form corresponding amides or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

    Hydrolysis: Acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Material Science: The compound’s functional groups may impart unique properties to materials, making it useful in the development of advanced materials with specific characteristics.

    Biological Research: It can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-((4-fluorophenoxy)methyl)-6,7-dimethoxyisoquinoline: Lacks the trifluoromethoxy and carbothioamide groups.

    6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide: Lacks the fluorophenoxy group.

    1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide: Lacks the trifluoromethoxy group.

Uniqueness

The uniqueness of 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-(trifluoromethoxy)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide lies in its combination of functional groups, which imparts specific chemical properties and potential applications that are not found in similar compounds. The presence of both fluorophenoxy and trifluoromethoxy groups, along with the carbothioamide moiety, makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C26H24F4N2O4S

Molecular Weight

536.5 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C26H24F4N2O4S/c1-33-23-13-16-11-12-32(25(37)31-18-5-9-20(10-6-18)36-26(28,29)30)22(21(16)14-24(23)34-2)15-35-19-7-3-17(27)4-8-19/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,31,37)

InChI Key

FSUDTIZQUIZGMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)OC(F)(F)F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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